molecular formula C9H12N2 B1590533 5,6,7,8-Tetrahydroisoquinolin-5-amine CAS No. 502612-43-3

5,6,7,8-Tetrahydroisoquinolin-5-amine

Cat. No.: B1590533
CAS No.: 502612-43-3
M. Wt: 148.2 g/mol
InChI Key: YURMVGXJVVCSMU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-5-amine is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with an amine group at the 5th position. Tetrahydroisoquinolines are known for their presence in various bioactive compounds and drugs, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6,7,8-Tetrahydroisoquinolin-5-amine can be synthesized through several methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol yields trans-decahydroquinolines . Another method includes the N-alkylation of benzyl amines with halo acetophenones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Sodium in ethanol.

    Substitution: Benzyl amines and halo acetophenones.

Major Products Formed

    Oxidation: Corresponding nitrones.

    Reduction: Decahydroquinolines.

    Substitution: N-alkylated products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in various bioactive compounds and potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURMVGXJVVCSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477535
Record name 5,6,7,8-Tetrahydroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502612-43-3
Record name 5,6,7,8-Tetrahydroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroisoquinolin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 7,8-dihydroisoquinolin-5-(6H)-one oxime [Synth. Commun., 26(12), 2305-2308, (1996)] (1 g, 6.2 mmol) in ethanol (20 ml) and ethyl acetate (1 ml) was added 10% palladium on carbon (250 mg). The resulting slurry was stirred under a hydrogen balloon at room temperature for 20 hours. The catalyst was removed by filtration and the solvent evaporated to give the title compound as a brown oil (953 mg, 100%). m/z (ES+) 149 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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